2-Bromo-3,5-difluorobenzoyl chloride
Overview
Description
2-Bromo-3,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C₇H₂BrClF₂O . It falls under the category of fluorinated building blocks and has a molecular weight of 176.55 g/mol . The compound is characterized by its reactive chlorine and fluorine substituents on the benzene ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of the corresponding benzoic acid or anhydride with phosphorus pentachloride (PCl₅) . This process results in the replacement of the hydroxyl group (or anhydride oxygen) with a chlorine atom. Subsequent bromination and fluorination steps yield the final product .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms at positions 3 and 5, a bromine atom at position 2, and a carbonyl chloride group (C=O) attached to the benzene ring. The compound’s linear formula is F₂C₆H₃COCl .
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis in the presence of water or hydroxide ions, yielding the corresponding benzoic acid .
Physical and Chemical Properties Analysis
Mechanism of Action
The specific mechanism of action for 2-Bromo-3,5-difluorobenzoyl chloride depends on its application. As an acylating agent, it reacts with nucleophiles (such as amines or alcohols) to form amides or esters, respectively. In biological contexts, it may interact with specific enzymes or receptors due to its structural features .
Safety and Hazards
Properties
IUPAC Name |
2-bromo-3,5-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-6-4(7(9)12)1-3(10)2-5(6)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSLAFPWCSRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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